1-(3-Nitrophenyl)-1H-pyrazol-3-amine
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Overview
Description
1-(3-Nitrophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: 1-(3-Aminophenyl)-1H-pyrazol-3-amine.
Substitution: Various nitro or halogen-substituted derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
1-(3-Nitrophenyl)-1H-pyrazol-3-amine has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrazole ring can interact with various biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazol-3-amine: Similar structure but with the nitro group in the para position.
1-(3-Chlorophenyl)-1H-pyrazol-3-amine: Chlorine substituent instead of a nitro group.
1-(3-Methylphenyl)-1H-pyrazol-3-amine: Methyl substituent instead of a nitro group
Uniqueness
1-(3-Nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
127530-36-3 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(3-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-4-5-12(11-9)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,10,11) |
InChI Key |
OYEGYZKYEVYAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)N |
Origin of Product |
United States |
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